molecular formula C8H5BrN2O B15298439 8-bromo-2,6-naphthyridin-1(2H)-one

8-bromo-2,6-naphthyridin-1(2H)-one

Cat. No.: B15298439
M. Wt: 225.04 g/mol
InChI Key: IIRFMSVSQRMFJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-bromo-2,6-naphthyridin-1(2H)-one is a heterocyclic organic compound that belongs to the naphthyridine family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom at the 8th position and a keto group at the 1st position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-2,6-naphthyridin-1(2H)-one typically involves the bromination of 2,6-naphthyridin-1(2H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at a specific temperature to ensure selective bromination at the 8th position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8-bromo-2,6-naphthyridin-1(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The keto group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthyridines, while oxidation and reduction can lead to different oxidation states of the keto group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for the development of new drugs.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-bromo-2,6-naphthyridin-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the keto group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2,6-naphthyridin-1(2H)-one: The parent compound without the bromine atom.

    8-chloro-2,6-naphthyridin-1(2H)-one: A similar compound with a chlorine atom instead of bromine.

    8-methyl-2,6-naphthyridin-1(2H)-one: A derivative with a methyl group at the 8th position.

Uniqueness

8-bromo-2,6-naphthyridin-1(2H)-one is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This uniqueness can be exploited in the design of new compounds with desired properties.

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

8-bromo-2H-2,6-naphthyridin-1-one

InChI

InChI=1S/C8H5BrN2O/c9-6-4-10-3-5-1-2-11-8(12)7(5)6/h1-4H,(H,11,12)

InChI Key

IIRFMSVSQRMFJX-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C2=C(C=NC=C21)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.